4,5,7-trifluoro-2,3-dihydro-1H-indole
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Overview
Description
4,5,7-Trifluoro-2,3-dihydro-1H-indole is a fluorinated indole derivative with the molecular formula C8H6F3N. This compound is part of the indole family, which is known for its significant role in various biological and pharmacological activities. The presence of fluorine atoms in the structure enhances its chemical properties, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For fluorinated indoles, specific fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of 4,5,7-trifluoro-2,3-dihydro-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trifluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, especially at the C-3 position.
Oxidation and Reduction: The compound can be oxidized to form indole-2,3-dione derivatives or reduced to form dihydroindole derivatives.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,5,7-Trifluoro-2,3-dihydro-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5,7-trifluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,7-Trifluoro-1H-indole-2-carboxylate: A similar compound with a carboxylate group at the C-2 position, used in the synthesis of pharmaceuticals.
7-Fluoroindolin-2,3-dione: Another fluorinated indole derivative with potential biological activities.
Uniqueness
4,5,7-Trifluoro-2,3-dihydro-1H-indole is unique due to the specific positioning of the fluorine atoms, which enhances its chemical reactivity and biological activity. The trifluoromethyl group at the C-4, C-5, and C-7 positions provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6F3N |
---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
4,5,7-trifluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6F3N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h3,12H,1-2H2 |
InChI Key |
ZECDOYUGMWZEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2F)F)F |
Origin of Product |
United States |
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